Cas no 2253638-56-9 (3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))

3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1) is a chemically stable derivative of piperidinedicarboxylic acid, featuring a methyl ester group at the 4-position and a hydrochloride salt form. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its hydrochloride salt enhances solubility and handling properties, making it suitable for controlled reactions. The methyl ester group provides a reactive site for further functionalization, enabling versatile applications in medicinal chemistry. The compound’s well-defined structure and purity ensure consistent performance in synthetic workflows, supporting research in drug discovery and development.
3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1) structure
2253638-56-9 structure
Product name:3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1)
CAS No:2253638-56-9
MF:C8H14ClNO4
Molecular Weight:223.654061794281
CID:5412419
PubChem ID:137935180

3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

    • Z3462229335
    • EN300-6730517
    • 2253638-56-9
    • 4-(methoxycarbonyl)piperidine-3-carboxylic acid hydrochloride
    • 4-Methoxycarbonylpiperidine-3-carboxylic acid;hydrochloride
    • 3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1)
    • インチ: 1S/C8H13NO4.ClH/c1-13-8(12)5-2-3-9-4-6(5)7(10)11;/h5-6,9H,2-4H2,1H3,(H,10,11);1H
    • InChIKey: VVLOSMMNUSXYGN-UHFFFAOYSA-N
    • SMILES: N1CCC(C(OC)=O)C(C(O)=O)C1.[H]Cl

計算された属性

  • 精确分子量: 223.0611356g/mol
  • 同位素质量: 223.0611356g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 216
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų

3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6730517-1.0g
4-(methoxycarbonyl)piperidine-3-carboxylic acid hydrochloride
2253638-56-9 95.0%
1.0g
$1229.0 2025-03-13
Enamine
EN300-6730517-5.0g
4-(methoxycarbonyl)piperidine-3-carboxylic acid hydrochloride
2253638-56-9 95.0%
5.0g
$3562.0 2025-03-13
Enamine
EN300-6730517-0.1g
4-(methoxycarbonyl)piperidine-3-carboxylic acid hydrochloride
2253638-56-9 95.0%
0.1g
$426.0 2025-03-13
Enamine
EN300-6730517-0.5g
4-(methoxycarbonyl)piperidine-3-carboxylic acid hydrochloride
2253638-56-9 95.0%
0.5g
$959.0 2025-03-13
Enamine
EN300-6730517-10.0g
4-(methoxycarbonyl)piperidine-3-carboxylic acid hydrochloride
2253638-56-9 95.0%
10.0g
$5283.0 2025-03-13
1PlusChem
1P0297E1-50mg
4-(methoxycarbonyl)piperidine-3-carboxylicacidhydrochloride
2253638-56-9 90%
50mg
$402.00 2024-05-25
Enamine
EN300-6730517-0.25g
4-(methoxycarbonyl)piperidine-3-carboxylic acid hydrochloride
2253638-56-9 95.0%
0.25g
$607.0 2025-03-13
Enamine
EN300-6730517-2.5g
4-(methoxycarbonyl)piperidine-3-carboxylic acid hydrochloride
2253638-56-9 95.0%
2.5g
$2408.0 2025-03-13
Enamine
EN300-6730517-0.05g
4-(methoxycarbonyl)piperidine-3-carboxylic acid hydrochloride
2253638-56-9 95.0%
0.05g
$285.0 2025-03-13

3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1) 関連文献

3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1)に関する追加情報

Introduction to 3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1) (CAS No. 2253638-56-9)

3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1), with the CAS number 2253638-56-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a hydrochloride salt of a piperidine derivative, characterized by its unique structural features and potential biological activities. The molecule consists of a piperidine ring with two carboxylic acid groups, one of which is esterified with a methyl group. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in drug discovery and development.

The structural complexity of 3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1) has led to extensive studies on its physicochemical properties and biological activities. Recent research has focused on its potential as a lead compound for the development of novel therapeutic agents. For instance, studies have shown that piperidine derivatives can exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific structure of 3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1) may contribute to these activities through its ability to modulate key signaling pathways and receptors.

In the context of drug discovery, 3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1) has been investigated for its potential as a scaffold for the design of new drugs targeting various diseases. One area of particular interest is its use in the development of drugs for neurological disorders. Research has indicated that piperidine derivatives can interact with neurotransmitter systems and modulate their activity, which is crucial for treating conditions such as Alzheimer's disease and Parkinson's disease. The unique structural features of 3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1) make it an attractive candidate for further exploration in this field.

Beyond neurological applications, 3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1) has also shown promise in other therapeutic areas. For example, studies have explored its anti-inflammatory properties and potential use in treating inflammatory diseases such as rheumatoid arthritis. The ability of this compound to inhibit pro-inflammatory cytokines and enzymes makes it a valuable lead for developing new anti-inflammatory drugs. Additionally, preliminary research suggests that 3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1) may have antiviral properties, which could be leveraged in the development of antiviral therapies.

The synthesis and characterization of 3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1) have been well-documented in the literature. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. These methods typically involve multi-step reactions that include ring formation, functional group manipulation, and salt formation. The choice of synthetic pathway depends on factors such as yield, purity, and scalability. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used to confirm the structure and purity of the final product.

In addition to its potential therapeutic applications, 3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1) is also used as a research tool in academic and industrial laboratories. Its unique properties make it suitable for various biochemical assays and cell-based studies. For instance, it can be used to investigate the role of piperidine derivatives in cellular signaling pathways or to screen for new compounds with similar biological activities. The availability of high-purity forms of this compound ensures reliable results in these studies.

The safety profile of 3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1) is an important consideration for both research and clinical applications. Extensive toxicological studies have been conducted to evaluate its safety at different doses and routes of administration. These studies have generally shown that the compound is well-tolerated at therapeutic concentrations. However, as with any chemical compound used in drug development or research settings, proper handling and storage protocols should be followed.

In conclusion, 3,4-Piperidinedicarboxylic acid, 4-methyl ester,hydrochloride (1:1)(CAS No.2253638-56-9) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating various diseases.

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